molecular formula C14H14N4OS B7877219 6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide

6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B7877219
M. Wt: 286.35 g/mol
InChI Key: LGRBWDBGBCJZCD-UHFFFAOYSA-N
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Description

6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-aminobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring. Subsequent reactions with dimethylamine and other reagents lead to the formation of the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an imidazo[2,1-b][1,3]thiazole core with an aminophenyl group and dimethylamino substituents makes it a versatile compound for various applications .

Properties

IUPAC Name

6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-17(2)13(19)12-8-20-14-16-11(7-18(12)14)9-3-5-10(15)6-4-9/h3-8H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRBWDBGBCJZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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